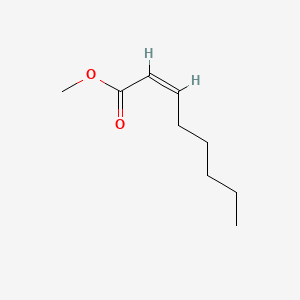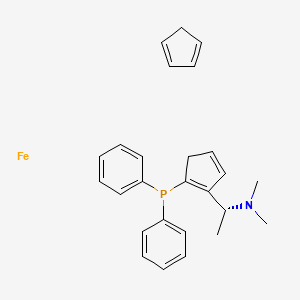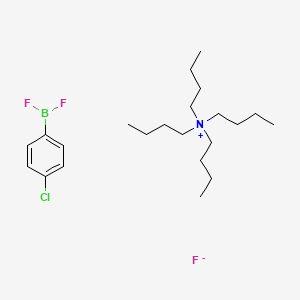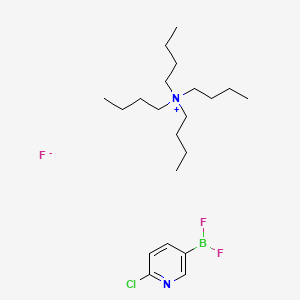
(6-Chloropyridin-3-yl)-difluoroborane;tetrabutylazanium;fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloropyridin-3-yl)-difluoroborane;tetrabutylazanium;fluoride is a complex chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of a chloropyridinyl group, difluoroborane, and tetrabutylazanium fluoride, making it a versatile reagent in organic synthesis and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)-difluoroborane typically involves the reaction of 6-chloropyridine with difluoroborane under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Tetrabutylazanium fluoride is then introduced to stabilize the compound and enhance its reactivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process generally includes the purification of intermediates and final products through techniques such as crystallization, distillation, and chromatography.
化学反应分析
Types of Reactions
(6-Chloropyridin-3-yl)-difluoroborane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydroboration: The difluoroborane moiety can undergo hydroboration reactions with alkenes and alkynes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Alkenes and Alkynes: Reactants in hydroboration reactions.
Inert Atmosphere: Often required to prevent oxidation and other side reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alkylboranes: Products of hydroboration reactions.
科学研究应用
(6-Chloropyridin-3-yl)-difluoroborane has a wide range of applications in scientific research:
作用机制
The mechanism of action of (6-Chloropyridin-3-yl)-difluoroborane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloropyridinyl group can undergo nucleophilic substitution, while the difluoroborane moiety is reactive in hydroboration and coupling reactions. These properties make it a valuable reagent in synthetic chemistry.
相似化合物的比较
Similar Compounds
6-Chloro-3-pyridinylboronic acid: Shares the chloropyridinyl group and is used in similar coupling reactions.
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine: Another compound with a chloropyridinyl group, used in different synthetic applications.
Uniqueness
(6-Chloropyridin-3-yl)-difluoroborane is unique due to the presence of both difluoroborane and tetrabutylazanium fluoride, which enhance its reactivity and stability in various chemical reactions. This combination of functional groups makes it a versatile and valuable reagent in multiple fields of research and industry.
属性
IUPAC Name |
(6-chloropyridin-3-yl)-difluoroborane;tetrabutylazanium;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C5H3BClF2N.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-5-2-1-4(3-10-5)6(8)9;/h5-16H2,1-4H3;1-3H;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQUUYCPEYFOHG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)Cl)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39BClF3N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide](/img/structure/B8251897.png)
![1-[[4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B8251902.png)

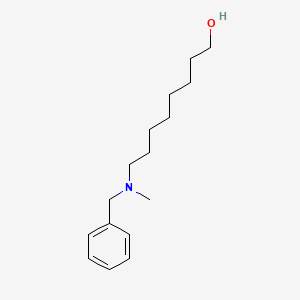
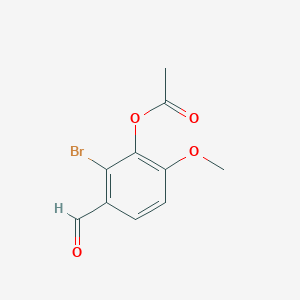
![4-bromo-2-(2H-tetrazol-5-yl)-thieno[2,3-c]pyridine](/img/structure/B8251917.png)
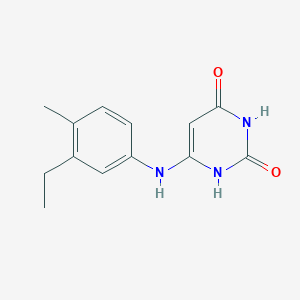
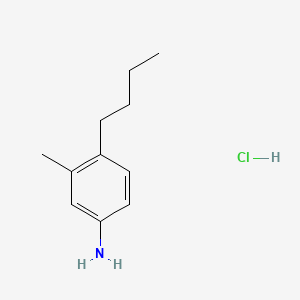
![3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid](/img/structure/B8251934.png)
![Titanium, bis(eta5-2,4-cyclopentadien-1-yl)bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]-](/img/structure/B8251941.png)
